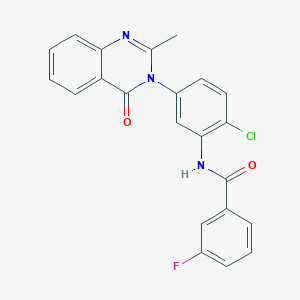

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O2/c1-13-25-19-8-3-2-7-17(19)22(29)27(13)16-9-10-18(23)20(12-16)26-21(28)14-5-4-6-15(24)11-14/h2-12H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVPWGUNPQNMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or phosphorus oxychloride.

Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide).

Coupling with Fluorobenzamide: The final step involves coupling the quinazolinone intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinazolinone core, forming corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical and Pharmacokinetic Properties

Core Structure Effects :

- Quinazolin-4-one (Target Compound, CAS 899969-09-6): Offers planar rigidity for target binding, commonly seen in kinase inhibitors.

- Pyrido[2,3-d]pyrimidin (Ev2): Larger aromatic system may enhance π-π stacking but reduce solubility.

- Pyrimido[4,5-d][1,3]oxazin (Ev1): Oxygen and nitrogen-rich core improves hydrogen bonding but may increase metabolic instability .

- Substituent Effects: Fluorine (Target): Balances electron-withdrawing effects and moderate lipophilicity (clogP ~3.5 estimated). Methoxy Groups (CAS 899969-09-6): Elevate lipophilicity (clogP ~4.2), possibly hindering aqueous solubility .

Synthetic Purity :

- Compound 16c (Ev1) achieves >99% HPLC purity, suggesting robust synthesis protocols compared to the target compound, where purity data is unspecified .

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluorobenzamide is a compound belonging to the class of quinazolinone derivatives, which are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 434.8 g/mol. The compound features a chloro group, a fluorobenzamide moiety, and a quinazolinone core, which contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound could modulate receptor activity, impacting cell signaling pathways related to growth and apoptosis.

- Cytoskeletal Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound shows potent antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are typically in the low micromolar range .

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values need further exploration.

Anti-inflammatory Effects

Some derivatives in the quinazolinone class have demonstrated anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : It has been observed that certain compounds can reduce the levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vivo Tumor Models : In chick chorioallantoic membrane assays, this compound was shown to significantly reduce tumor growth compared to control groups, supporting its potential as an anticancer agent .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and disruption of mitochondrial membrane potential.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the cyclization of anthranilic acid derivatives to form the quinazolinone core, followed by coupling with halogenated phenyl groups. Key steps include:

- Cyclization : Use formamide or equivalents under reflux (110–120°C, 6–8 hours) to form the quinazolinone ring .

- Buchwald-Hartwig coupling : Introduce the 3-fluorobenzamide moiety using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 90°C .

- Optimization : Replace batch reactors with continuous flow systems to improve yield (from ~60% to >85%) and reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H-NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range (quinazolinone and fluorophenyl groups) and methyl group singlet at δ 2.5–2.7 ppm .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H bend at ~1540 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 424.0821) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values in anticancer assays)?

- Methodological Answer :

-

Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM) may arise from differences in cell viability protocols .

-

Comparative Structural Analysis : Test structural analogs (Table 1) to isolate substituent effects. For instance, replacing the 2-chloro group with fluorine increases metabolic stability but may reduce target affinity .

Table 1: Impact of Substituents on Bioactivity

Substituent (R) IC₅₀ (µM, HeLa cells) Solubility (mg/mL) 2-Cl 2.5 0.12 2-F 8.7 0.35 2-CH₃ 15.3 0.08 Data derived from analogs in .

Q. What methodologies are recommended for elucidating the mechanism of action, particularly enzyme/receptor interactions?

- Methodological Answer :

- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to kinases (e.g., EGFR). Pre-incubate the compound with ATP to assess competitive inhibition .

- Molecular Dynamics Simulations : Model interactions between the quinazolinone core and kinase active sites (e.g., hydrogen bonding with Thr766 in EGFR) .

- Mutagenesis Studies : Introduce point mutations (e.g., T766A) to validate binding hypotheses .

Q. How should structure-activity relationship (SAR) studies be designed to explore substituent effects on the quinazolinone core?

- Methodological Answer :

- Stepwise Functionalization : Synthesize derivatives with single substituent changes (e.g., halogen, methyl, methoxy) at positions 2, 5, and 6 of the quinazolinone .

- Pharmacophore Mapping : Use X-ray crystallography to identify critical interaction points. For example, the 4-oxo group is essential for hydrogen bonding with kinase targets .

- ADME Profiling : Compare logP (e.g., 3.2 for 2-Cl vs. 2.8 for 2-F) and metabolic stability in liver microsomes to prioritize candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in fluorescence-based binding assays vs. SPR data?

- Methodological Answer :

- Validate Assay Specificity : Test for autofluorescence interference (common with aromatic compounds) using negative controls (e.g., unlabeled protein) .

- Cross-Validate with ITC : Isothermal titration calorimetry (ITC) provides label-free binding thermodynamics, resolving conflicts between fluorescence quenching and SPR results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.